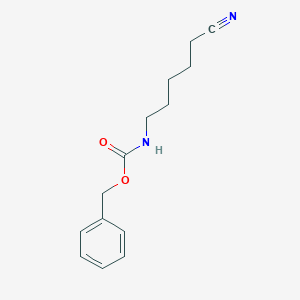
N'-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide is an organic compound characterized by the presence of a thiophene ring substituted with a carboximidamide group and a 2-cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 2-cyanobenzylamine.
Formation of Intermediate: Thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with 2-cyanobenzylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.
Dimethylation: The final step involves the dimethylation of the amide using dimethyl sulfate ((CH₃O)₂SO₂) or methyl iodide (CH₃I) to yield N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced at the cyano group to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like bromine (Br₂) or chlorinating agents.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenating agents like Br₂, chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry
Industrially, N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide can be used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mécanisme D'action
The mechanism by which N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of protein kinases, thereby modulating signal transduction pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-cyanophenyl)acetamide: Similar structure but lacks the thiophene ring and dimethyl groups.
3,4-Dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide: Contains an isothiazole ring instead of thiophene and additional chlorine substituents.
Uniqueness
N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide is unique due to the combination of the thiophene ring and the dimethylated carboximidamide group. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
Formule moléculaire |
C14H13N3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
N'-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide |
InChI |
InChI=1S/C14H13N3S/c1-17(2)14(13-8-5-9-18-13)16-12-7-4-3-6-11(12)10-15/h3-9H,1-2H3 |
Clé InChI |
ZTCCZMGJZRYAEE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC1=CC=CC=C1C#N)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)

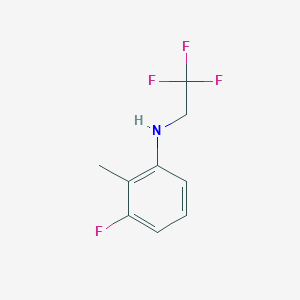
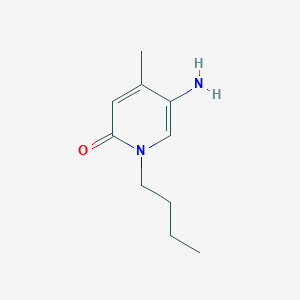
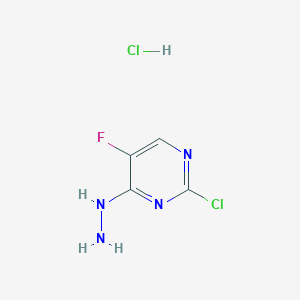


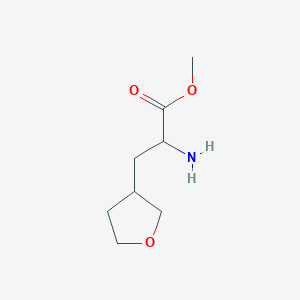
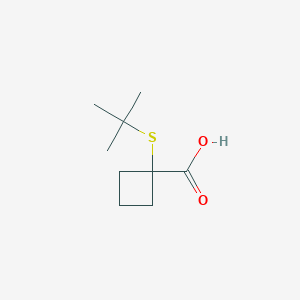

![1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13072063.png)
![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)
